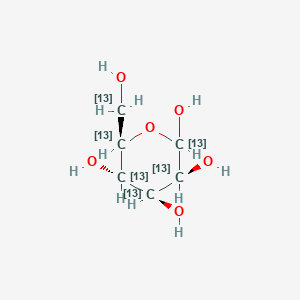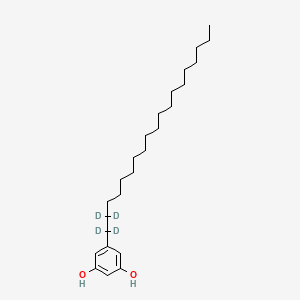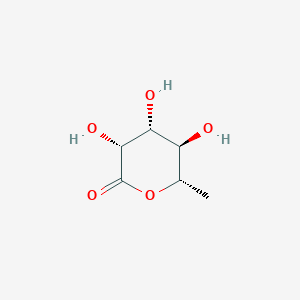![molecular formula C17H17ClN2O2 B12056679 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H17ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a dimethylphenoxy group connected through an acetohydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(2,5-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- (E)-2-(3,5-dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C17H17ClN2O2 |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-7-13(2)16(8-12)22-11-17(21)20-19-10-14-4-3-5-15(18)9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI-Schlüssel |
QTJKEJIQKWYUNL-VXLYETTFSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


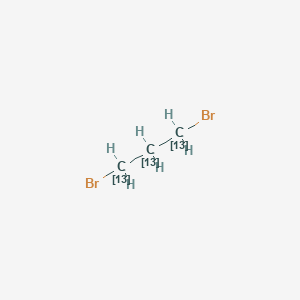
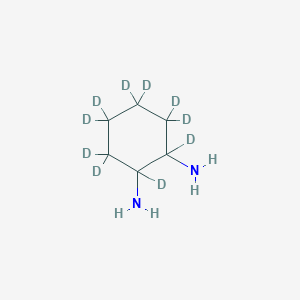
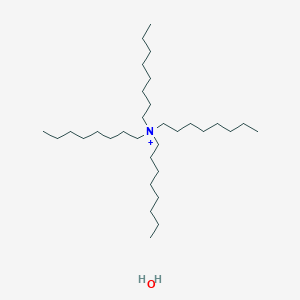
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
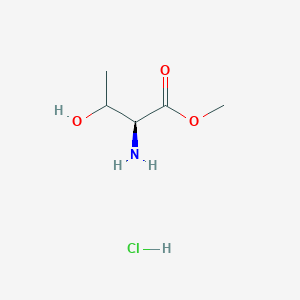
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
